molecular formula C7H5ClN2O B3349202 3-Chloro-5-methoxypicolinonitrile CAS No. 208994-06-3

3-Chloro-5-methoxypicolinonitrile

Cat. No. B3349202
M. Wt: 168.58 g/mol
InChI Key: VKWMWYRODDSNSK-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

To a solution of 3,5-dichloropicolinonitrile (22.5 g, 130 mmol) in DMF (500 mL) at 0° C. was added sodium methoxide (6.67 g, 124 mmol) slowly. The reaction was stirred for 5 minutes at 0° C., then allowed to warm to RT and stir for 30 minutes. The solution was partitioned between water and EtOAc. The organic layer was washed with water and concentrated. The crude product was purified via silica gel chromatography, eluting with 0-75% ethyl acetate in heptanes, to afford a 1:1 ratio of the desired isomer 3-chloro-5-methoxypicolinonitrile and 5-chloro-3-methoxypicolinonitrile (7.0 g, 41.5 mmol). The material was used without further purification. MS m/z=169 (M+H).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[CH3:11][O-:12].[Na+]>CN(C=O)C>[Cl:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[C:6]([O:12][CH3:11])[CH:7]=1.[Cl:8][C:6]1[CH:7]=[C:2]([O:12][CH3:11])[C:3]([C:9]#[N:10])=[N:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)C#N
Name
Quantity
6.67 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 5 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
stir for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solution was partitioned between water and EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-75% ethyl acetate in heptanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)OC)C#N
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)C#N)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 41.5 mmol
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09309263B2

Procedure details

To a solution of 3,5-dichloropicolinonitrile (22.5 g, 130 mmol) in DMF (500 mL) at 0° C. was added sodium methoxide (6.67 g, 124 mmol) slowly. The reaction was stirred for 5 minutes at 0° C., then allowed to warm to RT and stir for 30 minutes. The solution was partitioned between water and EtOAc. The organic layer was washed with water and concentrated. The crude product was purified via silica gel chromatography, eluting with 0-75% ethyl acetate in heptanes, to afford a 1:1 ratio of the desired isomer 3-chloro-5-methoxypicolinonitrile and 5-chloro-3-methoxypicolinonitrile (7.0 g, 41.5 mmol). The material was used without further purification. MS m/z=169 (M+H).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[CH3:11][O-:12].[Na+]>CN(C=O)C>[Cl:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[C:6]([O:12][CH3:11])[CH:7]=1.[Cl:8][C:6]1[CH:7]=[C:2]([O:12][CH3:11])[C:3]([C:9]#[N:10])=[N:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)C#N
Name
Quantity
6.67 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 5 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
stir for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solution was partitioned between water and EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-75% ethyl acetate in heptanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)OC)C#N
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)C#N)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 41.5 mmol
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.